molecular formula C8H8O7 B009604 Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate CAS No. 104919-85-9

Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate

Cat. No. B009604
M. Wt: 216.14 g/mol
InChI Key: HBZKCCZKZURCNR-UHFFFAOYSA-N
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Description

“Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate” is also known as “caramel furanone” or "4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one" . It is a diverse range of products used in the food/beverage, cosmetic, and personal care industries . It has a very high odor strength and is described as sweet, caramellic, maple sugar, burnt sugar, and coffee .


Molecular Structure Analysis

The molecular formula of this compound is C6H8O3 . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound is a colorless to white solid with a fruity caramel or burnt pineapple aroma . It is soluble in oil but insoluble in water . It is also soluble in ethanol . The boiling point is not specified . The compound has a molecular weight of 128.13 .

properties

IUPAC Name

dimethyl 2-hydroxy-5-oxo-2H-furan-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O7/c1-13-5(9)3-4(6(10)14-2)8(12)15-7(3)11/h7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZKCCZKZURCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)OC1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542710
Record name Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate

CAS RN

104919-85-9
Record name Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate
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Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate
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Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate
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Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate
Reactant of Route 5
Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2-hydroxy-5-oxo-2,5-dihydrofuran-3,4-dicarboxylate

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